Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate
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Overview
Description
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is an organic compound featuring a furan ring, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-2-yl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Claisen condensation of ethyl acetoacetate with furfural, followed by methylation of the resulting intermediate. This route requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used, and the reactions are conducted under controlled temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(furan-2-yl)-2-methyl-3-hydroxypropanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(furan-2-yl)-3-oxopropanoate: Lacks the methyl group at the 2-position.
Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(thiophen-2-yl)-2-methyl-3-oxopropanoate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is unique due to the presence of both a furan ring and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these structural features makes it a versatile compound for various applications.
Biological Activity
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant case studies and research findings.
This compound has the molecular formula C12H14O4 and is characterized by the presence of a furan ring, which is known to enhance biological activity through various mechanisms. The compound's structure includes a methyl ester and a ketone functional group, contributing to its reactivity and potential pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄O₄ |
Molecular Weight | 226.24 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 236.9 ± 15 °C |
Flash Point | 97.1 ± 20 °C |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the furan derivative and subsequent esterification reactions. Recent methods have also explored asymmetric reduction techniques using biocatalysts, which can yield enantiomerically enriched products that may exhibit distinct biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The furan ring facilitates π-π interactions with proteins, while the ester group can undergo hydrolysis, releasing active metabolites that influence enzyme activities and signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory responses by influencing cytokine production and inhibiting pro-inflammatory pathways.
- Antimicrobial Effects : Preliminary data suggests that it possesses antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth in various cancer models. It appears to exert effects by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of furan derivatives, this compound was shown to significantly reduce the levels of inflammatory markers in vitro. The compound inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a dose-dependent inhibition of bacterial growth, suggesting potential applications as an antimicrobial agent in clinical settings.
Case Study 3: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3 |
InChI Key |
DMJSPINWFQNGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)C(=O)OC |
Origin of Product |
United States |
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